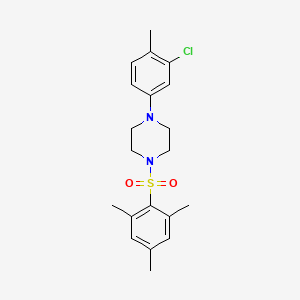

1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2S/c1-14-11-16(3)20(17(4)12-14)26(24,25)23-9-7-22(8-10-23)18-6-5-15(2)19(21)13-18/h5-6,11-13H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOXSHMOZNHXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine typically involves the following steps:

Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the 3-chloro-4-methylphenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine ring.

Attachment of the mesitylsulfonyl group: This is usually done by reacting the intermediate compound with mesitylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-sulfonylated piperazine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Drug Development

1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine serves as a scaffold for developing new therapeutic agents targeting various conditions:

- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects, making them candidates for treatments of disorders like Alzheimer's and Parkinson's disease.

- Viral Infections : Its potential antiviral properties have been explored, particularly in the context of emerging viral pathogens. The compound's ability to inhibit viral replication pathways shows promise in antiviral drug design.

Studies have shown that this compound interacts with several biological targets, influencing various pathways:

- Binding Affinity : Interaction studies reveal significant binding affinities to neurotransmitter receptors and enzymes involved in metabolic processes. This suggests that it could modulate neurotransmission or metabolic regulation.

- Comparative Analysis with Similar Compounds : The following table compares this compound with structurally similar compounds, highlighting their unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(4-fluorophenyl)-4-(mesitylsulfonyl)piperazine | Contains a fluorine atom instead of chlorine | Potentially different receptor binding profiles due to fluorine's electronegativity |

| 1-(3-chloro-phenyl)-4-(mesitylsulfonyl)piperazine | Lacks methyl substitution on the phenyl ring | May exhibit different biological activity due to structural simplification |

| 1-(3-chloro-4-tolyl)-4-(mesitylsulfonyl)piperazine | Contains a toluidine group instead of methyl | Offers variations in solubility and pharmacokinetics |

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of similar piperazine derivatives demonstrated that modifications at the para position of the phenyl ring enhanced neuroprotective activity against oxidative stress-induced neuronal death. This suggests that this compound may also possess similar protective effects, warranting further investigation in preclinical models.

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of piperazine derivatives against influenza virus. The findings indicated that certain modifications improved efficacy against viral replication. Given its structural characteristics, this compound could be evaluated for similar antiviral mechanisms.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Core

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent modifications. Key analogs include:

Key Observations :

- Mesitylsulfonyl vs. Tosyl : The mesitylsulfonyl group in the target compound increases steric bulk, which may reduce off-target interactions but could also lower solubility compared to tosyl derivatives .

- Chloro-Methyl Phenyl Position : The 3-chloro-4-methylphenyl group in the target compound differs from the 5-chloro-2-methylphenyl isomer in , which may lead to divergent biological activities due to altered electronic effects and spatial orientation.

Hypotheses for Target Compound :

- The mesitylsulfonyl group may enhance stability against metabolic degradation compared to smaller sulfonyl groups, prolonging half-life in vivo.

- The 3-chloro-4-methylphenyl group could confer selectivity for specific enzyme or receptor subtypes, such as dopamine or serotonin transporters .

Physicochemical Properties

Comparative data on solubility, pKa, and stability:

Notes:

- Low solubility of mesitylsulfonyl derivatives may necessitate formulation strategies (e.g., nanocrystallization or prodrug design) .

- The pKa range (~6.0–7.0) suggests ionization at physiological pH, influencing membrane permeability and protein binding .

Biological Activity

1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that include a piperazine ring and specific substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and neuropharmacological effects. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2O2S, with a molecular weight of 378.92 g/mol. The structural representation highlights the piperazine core substituted with a 3-chloro-4-methylphenyl group and a mesitylsulfonyl group.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. Below are the primary areas of interest regarding the biological activity of this compound:

1. Anticancer Activity

Studies have shown that analogs of this compound can inhibit cancer cell proliferation. For instance, compounds related to piperazine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including colon cancer models. A notable study reported that TASIN-1, an analog related to piperazine structures, effectively inhibited tumor growth in xenograft models without significant toxicity to normal cells .

2. Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. For example, N-(4-methoxypyridin-2-yl)piperazine derivatives have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), crucial for bacterial viability . This suggests that similar mechanisms may be applicable to this compound.

3. Neuropharmacological Effects

Piperazine compounds are often investigated for their effects on the central nervous system (CNS). Research indicates that they may exhibit anxiolytic and antidepressant activities due to their interaction with neurotransmitter systems .

Comparative Analysis of Similar Compounds

The following table compares this compound with other structurally related compounds:

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| 1-(4-fluorophenyl)-4-(mesitylsulfonyl)piperazine | Contains a fluorine atom | Potentially different receptor binding profiles |

| 1-(3-chloro-phenyl)-4-(mesitylsulfonyl)piperazine | Lacks methyl substitution on the phenyl ring | Variations in biological activity due to structural simplification |

| 1-(3-chloro-4-tolyl)-4-(mesitylsulfonyl)piperazine | Contains a toluidine group | Differences in solubility and pharmacokinetics |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may stem from its ability to interact with specific protein targets involved in cell signaling pathways related to cancer progression and microbial resistance.

Case Studies

Several studies have explored the pharmacological profiles of piperazine derivatives:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives against colon cancer cell lines. The results indicated that modifications to the piperazine structure could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

- Antimicrobial Properties : Another research focused on the antibacterial effects of piperazine-based compounds against resistant bacterial strains, demonstrating significant inhibition without rapid cytotoxic responses in human cells .

Q & A

Q. What are the standard synthetic routes for 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. First, the 3-chloro-4-methylphenyl group is introduced via nucleophilic substitution, followed by sulfonylation using mesitylsulfonyl chloride. Key conditions include:

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions during sulfonylation .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the sulfonyl chloride intermediate .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns on the piperazine ring and aryl groups. For example, the mesitylsulfonyl group’s methyl protons appear as a singlet (~δ 2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing it from analogs .

- X-ray Crystallography : Resolves steric effects of the mesitylsulfonyl group and confirms the compound’s three-dimensional conformation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Protective equipment : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The sulfonamide group may cause irritation .

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation during weighing .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the three-dimensional conformation and electronic properties of this compound, and what implications does this have for receptor interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess steric interactions between the mesitylsulfonyl group and target receptors. For example, mesityl’s bulky 2,4,6-trimethylphenyl moiety may hinder binding to narrow active sites .

- Density Functional Theory (DFT) : Calculates electron distribution, highlighting the sulfonyl group’s electron-withdrawing effects, which may enhance binding to electrophilic regions of enzymes .

- Docking Studies : Compare predicted binding poses with experimental data (e.g., IC values) to validate models .

Q. What strategies are employed to resolve contradictions in reported receptor binding affinities across different pharmacological studies?

- Methodological Answer :

- Assay Standardization : Use consistent buffer conditions (e.g., pH 7.4, 25°C) and receptor isoforms to minimize variability .

- Competitive Binding Experiments : Compare displacement curves with reference ligands (e.g., ketanserin for 5-HT receptors) to normalize data .

- Meta-Analysis : Pool results from multiple studies using statistical tools (e.g., weighted Z-scores) to identify outliers and consensus values .

Q. What synthetic challenges arise from the mesitylsulfonyl group’s steric effects, and how are they mitigated during multi-step synthesis?

- Methodological Answer :

- Steric Hindrance : The mesityl group reduces reactivity at the piperazine nitrogen, requiring extended reaction times (24–48 hours) for sulfonylation .

- Intermediate Stability : Protect the sulfonamide intermediate with tert-butoxycarbonyl (Boc) groups to prevent decomposition during subsequent steps .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reaction efficiency in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.